5-(Bromoacetyl)salicylamide

Catalog No.
S664265
CAS No.
73866-23-6
M.F
C9H8BrNO3
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromoacetyl)salicylamide

CAS Number

73866-23-6

Product Name

5-(Bromoacetyl)salicylamide

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O

Synonyms

5-(Bromoacetyl)-2-hydroxybenzamide; 5-(2-Bromoacetyl)-2-hydroxybenzamide; 5-(Bromoacetyl)salicylamide;

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O

5-(Bromoacetyl)salicylamide is an organic compound with the molecular formula C₉H₈BrNO₃. It is characterized by a salicylamide backbone modified with a bromoacetyl group at the 5-position. This compound exhibits unique structural properties due to the presence of both bromine and acetyl functionalities, which contribute to its reactivity and biological activity.

, including:

  • Acylation and Bromination: The compound is synthesized through the acylation of salicylamide with bromoacetyl chloride, often facilitated by catalysts such as aluminum trichloride. This method ensures high yields and purity of the product .
  • Hydrolysis: In aqueous environments, the bromoacetyl group can be hydrolyzed, leading to the formation of salicylamide and bromoacetic acid.
  • Substitution Reactions: The bromine atom can participate in substitution reactions, making the compound a useful intermediate in organic synthesis.

Research indicates that 5-(Bromoacetyl)salicylamide exhibits significant biological activity. It has been noted for its ability to irreversibly inhibit enzymes such as glutamic dehydrogenase and lactic dehydrogenase, which are crucial in metabolic pathways. This inhibition suggests potential applications in pharmacology, particularly in developing therapeutic agents targeting metabolic disorders.

The synthesis of 5-(Bromoacetyl)salicylamide typically involves:

  • Starting Materials: Salicylamide and bromoacetyl chloride.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like ethyl acetate at controlled temperatures (between 5-10 °C) to prevent side reactions and ensure high yields .
  • Catalysis: Catalysts such as aluminum trichloride may be employed to enhance reaction efficiency.
  • Yield: The typical yield reported for this synthesis method is around 69.4% .

5-(Bromoacetyl)salicylamide finds various applications in:

  • Pharmaceuticals: It serves as an intermediate in synthesizing other bioactive compounds.
  • Research: Used in studies focusing on enzyme inhibition and metabolic processes.
  • Chemical Synthesis: Acts as a reagent in organic synthesis due to its electrophilic nature.

Studies have shown that 5-(Bromoacetyl)salicylamide interacts with various biological macromolecules, primarily enzymes. Its ability to inhibit key metabolic enzymes positions it as a candidate for further research in drug development aimed at metabolic diseases. Additionally, its interactions may extend to protein binding studies, which are essential for understanding its pharmacokinetics.

Several compounds share structural or functional similarities with 5-(Bromoacetyl)salicylamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
SalicylamideAmideParent compound; lacks halogen substitution
Acetylsalicylic AcidEsterAspirin; used as an analgesic and anti-inflammatory
5-Bromosalicylic AcidCarboxylic AcidContains bromine but lacks acetyl functionality
3-(Bromoacetyl)salicylic AcidSimilar Acetylated CompoundDifferent position of bromine; varied activity

The unique aspect of 5-(Bromoacetyl)salicylamide lies in its specific combination of bromine and acetyl groups on the salicylamide structure, which enhances its biological activity compared to similar compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73866-23-6

Wikipedia

5-Bromoacetyl salicylamide

Dates

Last modified: 08-15-2023

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